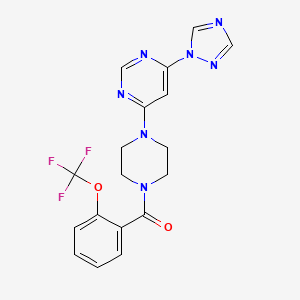
(4-(6-(1H-1,2,4-トリアゾール-1-イル)ピリミジン-4-イル)ピペラジン-1-イル)(2-(トリフルオロメトキシ)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H16F3N7O2 and its molecular weight is 419.368. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物は、抗がん剤として有望であることが示されています。研究者らは、この化合物を含む新規の1,2,4-トリアゾール誘導体を合成し、MCF-7、HeLa、A549などのヒト癌細胞株に対する細胞毒性を評価しました。注目すべきことに、化合物7d、7e、10a、および10dは、HeLa細胞株に対して12μM未満のIC50で細胞毒性を示しました。 さらに、これらの誘導体は、正常細胞を温存しながら、癌細胞に対して選択性を示しました .
抗菌活性
この化合物の1,2,4-トリアゾール骨格は、抗菌特性についても調査されています。置換誘導体は、カンジダ・アルビカンスやリゾープス・オリザエなどの真菌株に対して試験されました。 結果は、潜在的な抗真菌活性を示しました .
ヌクレオシドアナログの可能性
1,2,4-トリアゾール環の薬理学的意義を考えると、研究者らは、1,2,4-トリアゾール-3-チオン誘導体に基づいてリボシドとデオキシリボシドを合成しました。 これらの化合物は、よく知られている抗ウイルス薬リバビリンと同様に、ヌクレオシドアナログとして応用できる可能性があります .
分子ドッキング研究
最後に、分子ドッキング研究は、これらの誘導体の、アロマターゼ酵素の結合ポケットにおける結合様式を理解するために実施されました。 この情報は、それらの作用機序と生物学的標的との相互作用の可能性に関する情報を提供します .
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Mode of Action
It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This reaction is accelerated by cuprous oxide .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction can lead to the death of cancer cells.
Pharmacokinetics
It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The compound has been reported to exhibit potent inhibitory activities against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin . This suggests that the compound may have selective toxicity towards cancer cells.
Action Environment
It’s known that various internal and external factors can influence the action of chemotherapeutic agents, including genetics, viruses, drugs, diet, and smoking
特性
IUPAC Name |
[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7O2/c19-18(20,21)30-14-4-2-1-3-13(14)17(29)27-7-5-26(6-8-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-4,9-12H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOHYCQRYBMIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
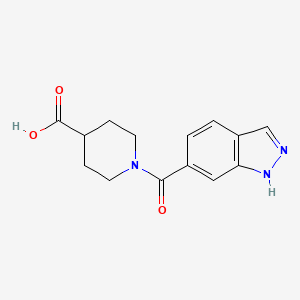
![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
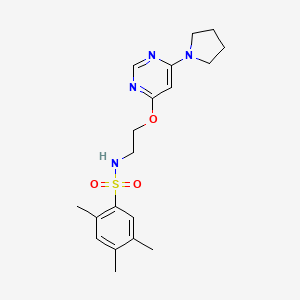
![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(piperidin-1-yl)methanone](/img/structure/B2387057.png)
![1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea](/img/structure/B2387059.png)
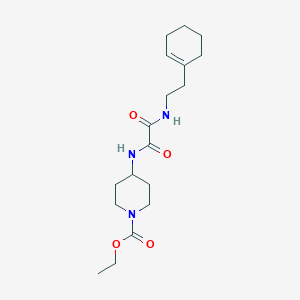
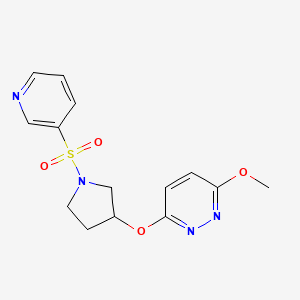
![N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2387062.png)
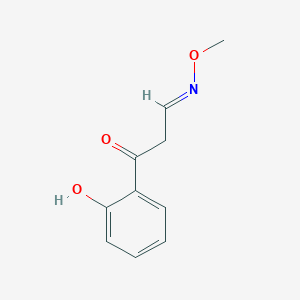
![2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2387064.png)
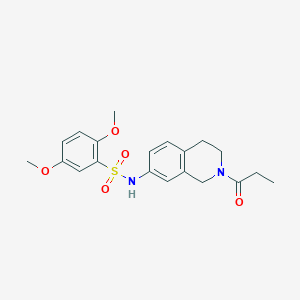
![5-(Azepan-1-yl)-3-(3-bromophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2387068.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)
![N-(4-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2387070.png)
